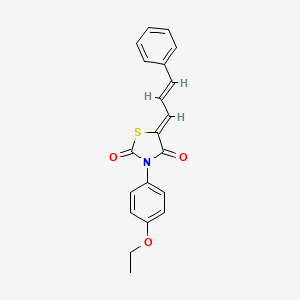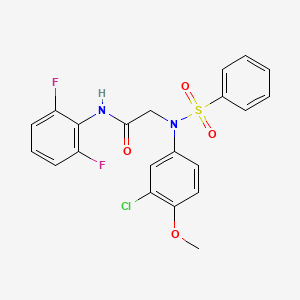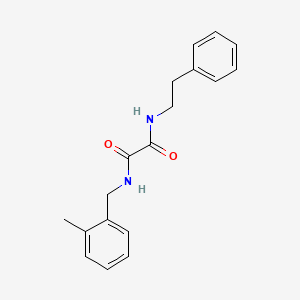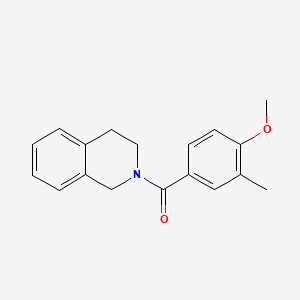![molecular formula C23H17NO3 B4771503 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)
2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BDPA is a nitrile-containing compound that has a benzodioxole ring fused to a phenylacrylonitrile moiety.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile is not well understood, but it is believed to involve the interaction of the nitrile group with biological molecules such as proteins and enzymes. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, which may help to protect against oxidative stress and inflammation. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has also been shown to protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, possibly by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile in lab experiments is its versatility as a building block for the synthesis of organic semiconductors. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile-based organic semiconductors have shown excellent electrical properties, making them suitable for use in a range of electronic devices. However, one of the limitations of using 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile in lab experiments is its relatively high cost compared to other organic semiconductors.
Orientations Futures
There are several future directions for 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile research, including the development of new synthetic methods for 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile and its derivatives, the investigation of its potential applications in other fields of scientific research, and the exploration of its mechanism of action. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile-based organic semiconductors have shown excellent electrical properties, but there is still much to be learned about their performance and stability. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile and its potential as a therapeutic agent for neurodegenerative diseases.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. 2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile-based organic semiconductors have shown excellent electrical properties, making them suitable for use in electronic devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and field-effect transistors (FETs).
Propriétés
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c24-14-20(19-8-11-22-23(13-19)27-16-26-22)12-17-6-9-21(10-7-17)25-15-18-4-2-1-3-5-18/h1-13H,15-16H2/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJQRBVEFBXEMJ-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate](/img/structure/B4771431.png)

![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
![4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)
![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)

![2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4771487.png)


![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)
